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Compound of Interest

Compound Name: (2-Bromoethyl)cyclobutane

Cat. No.: B1523900 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (2-
bromoethyl)cyclobutane (C₆H₁₁Br). Due to the limited availability of published experimental

spectra for this specific compound, this document focuses on predicted data based on

established spectroscopic principles and data from analogous compounds. It serves as a

valuable resource for compound identification, characterization, and quality control in research

and development settings.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for (2-bromoethyl)cyclobutane.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃,
Reference: TMS)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 3.40 Triplet (t) 2H -CH₂-Br

~ 2.05 Multiplet (m) 2H -CH₂-CH₂-Br

~ 2.50 Multiplet (m) 1H
-CH- (cyclobutane

ring)

~ 1.80 - 2.00 Multiplet (m) 4H
-CH₂- (cyclobutane

ring, adjacent to CH)

~ 1.60 - 1.75 Multiplet (m) 2H
-CH₂- (cyclobutane

ring, opposite to CH)

Note: Chemical shifts and multiplicities are estimations and may vary based on experimental

conditions.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃,
Reference: TMS)

Chemical Shift (δ, ppm) Assignment

~ 33 -CH₂-Br

~ 38 -CH₂-CH₂-Br

~ 39 -CH- (cyclobutane ring)

~ 28 -CH₂- (cyclobutane ring)

~ 18 -CH₂- (cyclobutane ring)

Note: The cyclobutane ring carbons will exhibit distinct signals due to the ethyl bromide

substituent, though some may have similar chemical shifts.

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

2950 - 2850 Strong C-H stretch (alkane)

1450 Medium CH₂ bend

1250 Medium CH₂ wag (cyclobutane)

650 - 550 Strong C-Br stretch

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization - EI)

m/z Relative Abundance Assignment

162/164 Moderate
[M]⁺ (Molecular ion peak,

bromine isotope pattern)

83 High [M - Br]⁺

55 High [C₄H₇]⁺ (cyclobutyl fragment)

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with

approximately equal intensity.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of (2-bromoethyl)cyclobutane in approximately 0.6 mL of deuterated

chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.
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Instrumentation and Acquisition:

Spectrometer: A 300 MHz or higher field NMR spectrometer.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Acquisition time: 2-4 seconds.

Relaxation delay: 1-5 seconds.

Number of scans: 16-64.

¹³C NMR:

Pulse sequence: Proton-decoupled experiment.

Acquisition time: 1-2 seconds.

Relaxation delay: 2-5 seconds.

Number of scans: 1024 or more to achieve adequate signal-to-noise.

IR Spectroscopy
Sample Preparation:

A thin film of neat liquid (2-bromoethyl)cyclobutane is prepared between two potassium

bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Acquisition:

Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

Mode: Transmittance.

Spectral Range: 4000 - 400 cm⁻¹.
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Resolution: 4 cm⁻¹.

A background spectrum of the clean KBr/NaCl plates should be acquired and subtracted

from the sample spectrum.

Mass Spectrometry
Instrumentation and Acquisition:

Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.

Ionization Energy: 70 eV.

Inlet System: Gas chromatography (GC-MS) or direct infusion. If using GC-MS, a suitable

capillary column (e.g., DB-5) would be used for separation prior to mass analysis.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40 - 200.

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound like (2-bromoethyl)cyclobutane.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation
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(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Analyze NMR Data
(Chemical Shifts, Coupling, Integration)

Analyze IR Data
(Functional Groups)

Analyze MS Data
(Molecular Ion, Fragmentation)

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of (2-
bromoethyl)cyclobutane.

To cite this document: BenchChem. [Spectroscopic Profile of (2-Bromoethyl)cyclobutane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1523900#spectroscopic-data-for-2-bromoethyl-
cyclobutane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1523900?utm_src=pdf-body-img
https://www.benchchem.com/product/b1523900?utm_src=pdf-body
https://www.benchchem.com/product/b1523900?utm_src=pdf-body
https://www.benchchem.com/product/b1523900#spectroscopic-data-for-2-bromoethyl-cyclobutane-nmr-ir-ms
https://www.benchchem.com/product/b1523900#spectroscopic-data-for-2-bromoethyl-cyclobutane-nmr-ir-ms
https://www.benchchem.com/product/b1523900#spectroscopic-data-for-2-bromoethyl-cyclobutane-nmr-ir-ms
https://www.benchchem.com/product/b1523900#spectroscopic-data-for-2-bromoethyl-cyclobutane-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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